(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as CDM-2, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound has been found to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in cancer cells. It has been shown to induce the activation of caspases, which are enzymes involved in the process of apoptosis. Moreover, this compound has been found to induce the upregulation of pro-apoptotic proteins, such as Bax and Bak, and the downregulation of anti-apoptotic proteins, such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is its potent anticancer activity, which makes it a promising candidate for further preclinical and clinical studies. Moreover, this compound has been found to exhibit low toxicity in normal cells, which is a desirable characteristic for a potential anticancer drug. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Several future directions can be pursued in the research of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One of the possible directions is the optimization of its chemical structure to improve its potency and pharmacokinetic properties. Moreover, further studies are needed to investigate the mechanism of action of this compound in more detail, as well as its potential synergy with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human cancer patients.
Synthesemethoden
The synthesis of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone involves several steps, including the reaction of 2,3-dimethylindole with 4-methyl-1,4-diazepan-1-one in the presence of a suitable catalyst. The resulting product is then purified by various methods, such as column chromatography, to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit promising anticancer properties in various preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. Moreover, this compound has been found to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Eigenschaften
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-13(2)18-16-6-5-14(11-15(12)16)17(21)20-8-4-7-19(3)9-10-20/h5-6,11,18H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESMGBZHGQCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.